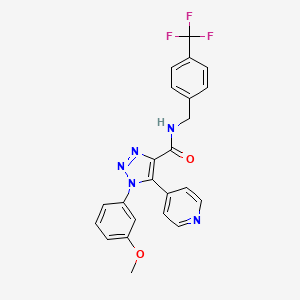
1-(3-metoxi fenil)-5-(piridin-4-il)-N-(4-(trifluorometil)bencil)-1H-1,2,3-triazol-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methoxyphenyl)-5-(pyridin-4-yl)-N-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H18F3N5O2 and its molecular weight is 453.425. The purity is usually 95%.
BenchChem offers high-quality 1-(3-methoxyphenyl)-5-(pyridin-4-yl)-N-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-methoxyphenyl)-5-(pyridin-4-yl)-N-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
¡Claro! Aquí hay un análisis exhaustivo de las aplicaciones de investigación científica de la 1-(3-metoxi fenil)-5-(piridin-4-il)-N-(4-(trifluorometil)bencil)-1H-1,2,3-triazol-4-carboxamida:
Actividad Anticancerígena
This compound: ha demostrado potencial como agente anticancerígeno. Su estructura le permite interactuar con varios objetivos celulares, inhibiendo la proliferación de células cancerosas. Los estudios han demostrado su eficacia en la inducción de apoptosis e inhibición del crecimiento celular en varias líneas celulares cancerosas .
Propiedades Antimicrobianas
Este compuesto exhibe una actividad antimicrobiana significativa contra una gama de patógenos bacterianos y fúngicos. Su estructura química única interrumpe las membranas celulares microbianas e inhibe las enzimas esenciales, lo que lo convierte en un candidato prometedor para el desarrollo de nuevos agentes antimicrobianos .
Efectos Antiinflamatorios
La investigación ha indicado que la This compound posee propiedades antiinflamatorias. Puede modular la producción de citoquinas inflamatorias e inhibir las enzimas clave involucradas en la respuesta inflamatoria, ofreciendo posibles beneficios terapéuticos para las enfermedades inflamatorias .
Potencial en Sistemas de Administración de Medicamentos
Debido a su estabilidad química y su capacidad para interactuar con las membranas biológicas, la this compound se está explorando como un componente en sistemas de administración de medicamentos. Puede mejorar la entrega y la eficacia de los agentes terapéuticos al mejorar su biodisponibilidad y dirigirse a tejidos específicos.
Estas aplicaciones destacan la versatilidad y el potencial de este compuesto en varios campos de la investigación científica. Si tienes alguna área específica en la que te gustaría profundizar, ¡no dudes en hacérmelo saber!
Fuente 1 Fuente 2 Fuente 3 : Fuente 4 : Fuente 5 : Fuente 6 : Fuente 7 : Fuente 8
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-5-pyridin-4-yl-N-[[4-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N5O2/c1-33-19-4-2-3-18(13-19)31-21(16-9-11-27-12-10-16)20(29-30-31)22(32)28-14-15-5-7-17(8-6-15)23(24,25)26/h2-13H,14H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWKBDLHFBXGOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2533857.png)
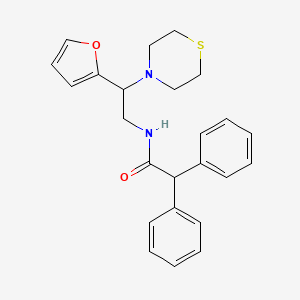
![7-fluoro-3-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2533861.png)
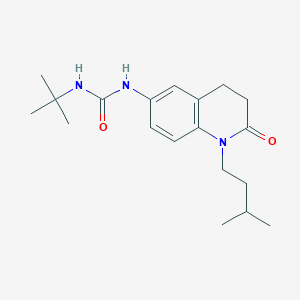
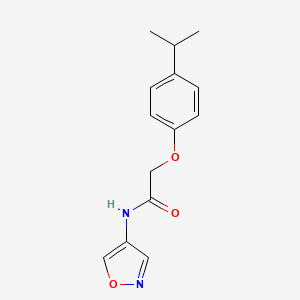
![4-chloro-N-[(2-chloro-6-methylphenyl)methyl]butanamide](/img/structure/B2533864.png)
![6a-fluoro-3a-(hydroxymethyl)-hexahydrothieno[3,4-c]furan-1-one](/img/structure/B2533865.png)


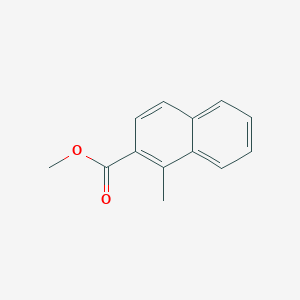

![N-(3-chloro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/new.no-structure.jpg)
![N-(2H-1,3-benzodioxol-5-yl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2533875.png)

